An In-depth Technical Guide to 4-Methylthiazole-5-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylthiazole-5-carboxylic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 4-methylthiazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's physicochemical characteristics, provides established experimental protocols for its synthesis, and explores its role as a key intermediate in the development of therapeutic agents.
Core Properties of 4-Methylthiazole-5-carboxylic Acid
4-Methylthiazole-5-carboxylic acid is a white to off-white crystalline solid. Its core structure consists of a thiazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 4-methylthiazole-5-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.16 g/mol | [1] |
| Melting Point | 287 °C (decomposes) | N/A |
| pKa | ~1.16 (Predicted) | N/A |
| Solubility | Soluble in DMSO | N/A |
| Appearance | White to off-white crystalline powder | N/A |
Table 2: Spectroscopic Data
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm. The methyl protons (–CH₃) would likely be a singlet at approximately 2.5-2.7 ppm. The proton on the thiazole ring would appear as a singlet in the aromatic region. | [2] |
| ¹³C NMR | The carbonyl carbon (C=O) of the carboxylic acid is expected in the range of 165-185 ppm. The carbons of the thiazole ring would appear in the aromatic region (typically 110-170 ppm), and the methyl carbon (–CH₃) would be observed at an upfield chemical shift. | [3][4] |
| IR Spectroscopy | A broad O–H stretching band is characteristic of the carboxylic acid, appearing in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected between 1680 and 1710 cm⁻¹. C–N and C=N stretching vibrations from the thiazole ring are also anticipated. | [5][6] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 143. Common fragmentation patterns for carboxylic acids include the loss of –OH (M-17) and –COOH (M-45). | [7][8] |
Experimental Protocols: Synthesis of 4-Methylthiazole-5-carboxylic Acid
Several synthetic routes to 4-methylthiazole-5-carboxylic acid have been reported. Below are detailed protocols for two common methods.
Method 1: From Ethyl 2-chloroacetoacetate and Formamide
This is a widely used method for the synthesis of the ethyl ester precursor, which is then hydrolyzed to the carboxylic acid.
Experimental Workflow
Caption: Synthesis of 4-Methylthiazole-5-carboxylic acid via cyclization and hydrolysis.
Protocol:
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Synthesis of Ethyl 4-methylthiazole-5-carboxylate: In a well-ventilated fume hood, combine ethyl 2-chloroacetoacetate and an excess of formamide in a round-bottom flask equipped with a reflux condenser.
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Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-methylthiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
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Hydrolysis to 4-Methylthiazole-5-carboxylic acid: Dissolve the purified ethyl 4-methylthiazole-5-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent to remove any unreacted ester.
-
Carefully acidify the aqueous layer with a mineral acid, such as hydrochloric acid, until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methylthiazole-5-carboxylic acid.[9]
Method 2: One-pot Synthesis from Ethyl Acetoacetate
This method provides a more direct route to the ethyl ester precursor.
Protocol:
-
To a mixture of ethyl acetoacetate in water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea to the mixture and heat to 80°C for 2 hours.
-
After the reaction is complete, as indicated by TLC, cool the mixture and collect the resulting solid by filtration.
-
Wash the solid with water and recrystallize from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[10]
-
The amino group can then be removed and the ester hydrolyzed to the desired carboxylic acid through standard procedures.
Applications in Drug Development
4-Methylthiazole-5-carboxylic acid is a versatile building block in the synthesis of various biologically active molecules. Its derivatives have shown promise as inhibitors of key enzymes implicated in diseases such as cancer and gout.
Inhibition of Mucin 1 (MUC1) Signaling in Breast Cancer
Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of Mucin 1 (MUC1), a transmembrane protein that is overexpressed in many cancers, including breast cancer.[11] MUC1 plays a role in promoting cancer cell survival and proliferation through various signaling pathways.
Caption: Inhibition of the MUC1 signaling pathway by 4-methylthiazole-5-carboxylic acid derivatives.
By inhibiting MUC1, these derivatives can disrupt downstream signaling cascades, such as the PI3K/AKT pathway, ultimately leading to a reduction in cancer cell growth and survival.[12]
Inhibition of Xanthine Oxidase for Gout Treatment
Certain derivatives of 4-methylthiazole-5-carboxylic acid are potent inhibitors of xanthine oxidase, an enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[13] Overproduction of uric acid can lead to hyperuricemia and gout.
References
- 1. PubChemLite - 4-methylthiazole-5-carboxylic acid (C5H5NO2S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are MUC1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
